1,2-Dihydrocyclobuta[a]naphthalene
Description
1,2-Dihydrocyclobuta[a]naphthalene (CAS: 32277-35-3) is a fused bicyclic hydrocarbon with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol . It consists of a cyclobutane ring fused to a naphthalene system at the [a] position (position 1,2 of naphthalene). Key physical properties include:
- Appearance: Yellow liquid
- Density: 1.143 g/cm³
- Boiling Point: 291.5°C at 760 mmHg
- Refractive Index: 1.691
The compound is primarily used in organic synthesis and materials science, particularly as a precursor for strained polycyclic systems and polymers . Its synthesis often involves photochemical or catalytic methods, such as Fe(III)-catalyzed bicyclization reactions .
Properties
IUPAC Name |
1,2-dihydrocyclobuta[a]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-4-11-9(3-1)5-6-10-7-8-12(10)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVTXRCFKWSEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186025 | |
| Record name | Cyclobuta(a)naphthalene, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32277-35-3 | |
| Record name | Cyclobuta(a)naphthalene, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032277353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobuta(a)naphthalene, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Chloromethylation and Pyrolysis Cyclization (Patent CN103626621A)
A novel synthetic method described in patent CN103626621A involves a multistep process starting from 2-methylnaphthalene, which is subjected to chloromethylation followed by pyrolytic cyclization to yield 1,2-dihydrocyclobuta[a]naphthalene. The key steps are as follows:
Step 1: Chloromethylation
- Reactants: 2-methylnaphthalene, paraformaldehyde, glacial acetic acid, and hydrochloric acid.
- Conditions: The mixture is heated at 60–70 °C in a single-port round-bottom flask.
- Outcome: Formation of crude 1-chloromethyl-2-methylnaphthalene with a conversion ratio above 90% monitored by gas chromatography.
Step 2: Work-up and Purification
- The reaction mixture is cooled and washed with precooled deionized water (3–6 °C) multiple times to remove impurities.
- The crude product undergoes reduced pressure distillation to remove unreacted 2-methylnaphthalene, yielding high-purity pink crystalline 1-chloromethyl-2-methylnaphthalene.
Step 3: Pyrolytic Cyclization
- The purified chloromethyl compound is heated in a pyrolyzer.
- Conditions: Initial heating to 130 °C, followed by high vacuum decompression and further heating to 700–800 °C in a Pintsch process.
- Outcome: Pyrolysis induces intramolecular cyclization, producing crude this compound.
Step 4: Final Purification
- The crude pyrolysis product is dried, distilled, and purified by column chromatography to obtain the target compound.
- Mild synthetic conditions.
- High yield and purity.
- Industrially scalable with good production value.
| Step | Reaction Conditions | Key Reagents | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 60–70 °C, acidic medium | 2-methylnaphthalene, paraformaldehyde, HCl, acetic acid | 1-chloromethyl-2-methylnaphthalene (crude) | Conversion >90% by GC |
| 2 | Cooling, washing, vacuum distillation | Deionized water (3–6 °C) | Purified 1-chloromethyl-2-methylnaphthalene | Pink crystalline solid |
| 3 | Pyrolysis at 700–800 °C under vacuum | Purified chloromethyl compound | Crude this compound | Intramolecular cyclization |
| 4 | Drying, distillation, chromatography | Crude pyrolysis product | Pure this compound | Final target compound |
This method is well-documented for its efficiency and industrial applicability.
Cyclization of Dibromomethyl Derivatives (Literature Reports)
Another approach involves the synthesis of halogenated precursors followed by thermal cyclization:
- Starting from 2,3-bis(dibromomethyl)naphthalene, thermal cyclization at 120 °C leads to the formation of 1,2-dibromo-1,2-dihydrocyclobuta[b]naphthalene.
- The reaction involves the intramolecular formation of the cyclobutane ring via elimination and ring closure.
- Sodium iodide treatment of bis(dibromomethyl) derivatives at 60 °C can also yield dibromo-substituted dihydrocyclobutanaphthalene derivatives.
This method emphasizes the use of halogenated naphthalene precursors and controlled thermal conditions to achieve ring closure.
| Precursor | Reaction Conditions | Product | Notes |
|---|---|---|---|
| 2,3-bis(dibromomethyl)naphthalene | 120 °C | 1,2-dibromo-1,2-dihydrocyclobuta[b]naphthalene | Thermal cyclization |
| Bis(dibromomethyl) derivatives | 60 °C, NaI | Dibromo-substituted dihydrocyclobutanaphthalene | Halogen exchange and cyclization |
This method is useful for preparing halogenated analogs and studying substitution effects.
Pyrolysis of Sulfones and Related Cyclobutane Aromatic Compounds
Research articles have reported pyrolytic methods for preparing this compound and related compounds:
- Pyrolysis of sulfones derived from naphthalene precursors can efficiently generate the cyclobutane ring system.
- Thermal electrocyclic reactions of benzocyclobutenones and related intermediates provide routes to substituted cyclobutanaphthalenes.
- These methods often involve high-temperature conditions and controlled pyrolysis to induce ring closure.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclobuta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Reactions
1,2-Dihydrocyclobuta[a]naphthalene is characterized by its ability to undergo various chemical transformations:
- Oxidation : It can be oxidized to form quinones using agents like potassium permanganate.
- Reduction : The compound can be reduced to dihydro derivatives using reducing agents such as sodium borohydride.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the aromatic ring, leading to diverse substituted naphthalene derivatives.
Chemistry
This compound serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research has indicated potential biological activities of this compound:
- Antiviral and Anticancer Properties : Studies have shown that derivatives of this compound exhibit promising activity against various viruses and cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or activation of signaling pathways associated with cell proliferation and survival .
- Drug Development : The compound has been investigated as a lead candidate for drug development targeting diseases such as SARS-CoV-19. Its reactivity allows for modifications that could enhance efficacy against viral infections.
Materials Science
In industrial applications, this compound is explored for developing new materials with unique electronic and optical properties. Its structural features enable the design of advanced polymers and nanomaterials that could have applications in electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[a]naphthalene involves its interaction with molecular targets through its reactive cyclobutene ring. This interaction can lead to the formation of various intermediates that exert biological effects. For example, the compound can act as an inhibitor of specific enzymes or as an activator of certain signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Dihydrocyclobuta[b]naphthalene (CAS: 6827-31-2)
This structural isomer differs in the fusion position of the cyclobutane ring (attached to the [b] position of naphthalene, i.e., positions 2,3). Key distinctions include:
- Synthetic Pathways : 1,2-Dihydrocyclobuta[b]naphthalene derivatives are synthesized via photochemical reactions to form diones (e.g., 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones), which are intermediates for dimethylene tetrahydronaphthalenes .
- Applications : While the [a] isomer is used in polymers (e.g., poly(1,2-dihydrocyclobuta[a]naphthalene-1,2:5,6-tetrayl)), the [b] isomer is more common in natural product synthesis and medicinal chemistry .
Table 1: Structural and Physical Comparison
Chlorinated and Methoxy-Substituted Derivatives
Fe(III)-catalyzed reactions yield substituted derivatives with enhanced electronic properties. Examples include:
- 1-(4-Chlorophenyl)-1-(5-methoxy-1-methyl-1H-indol-3-yl)-1,2-dihydrocyclobuta[a]naphthalen-4-ol (CAS-like structure):
- 1-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)-1,2-dihydrocyclobuta[a]naphthalen-4-ol :
These derivatives exhibit altered reactivity and stability compared to the parent compound due to electron-withdrawing (Cl) and electron-donating (OCH₃) groups .
Naphthalene Diimides (NDIs)
Key differences include:
Polymer Derivatives
This compound serves as a monomer in polymers like poly(this compound-1,2:5,6-tetrayl), which exhibit unique mechanical properties due to strain in the cyclobutane ring . In contrast, dimethylnaphthalenes (e.g., 1,2-dimethylnaphthalene) are simpler hydrocarbons used in solvents and fuels, lacking fused cyclic strain .
Biological Activity
1,2-Dihydrocyclobuta[a]naphthalene is an intriguing organic compound characterized by its fused cyclobutene ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound in cancer therapeutics.
The biological activity of this compound is primarily attributed to its reactive cyclobutene ring. This structure allows the compound to interact with molecular targets, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It can activate or inhibit signaling pathways critical for cellular functions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound. Key findings include:
- Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antiviral Activity : A study investigating the compound's effect on SARS-CoV-2 showed promising results in inhibiting viral entry into host cells. The compound's interaction with viral proteins was suggested as a possible mechanism.
- Toxicological Assessments : Toxicity studies highlighted that while the compound shows potential therapeutic effects, high concentrations may lead to adverse effects such as hemolytic anemia in susceptible individuals.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but is unique in its specific reactivity profile:
- Similar Compounds :
- 2-Cyano-1,2-dihydrocyclobuta[a]naphthalene : Contains a cyano group and exhibits different biological properties.
- 1,2-Dihydrocyclobuta[b]naphthalene : Features a differently fused cyclobutene structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Dihydrocyclobuta[a]naphthalene, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation or ring-closing metathesis of naphthalene derivatives. For example, cyclobutane ring formation can be achieved via photochemical [2+2] cycloaddition under UV light, with reaction efficiency dependent on solvent polarity, temperature, and catalyst choice (e.g., transition metals like palladium). Post-synthesis purification via column chromatography (using silica gel and non-polar solvents) is critical to isolate the compound from byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly the cyclobutane ring’s unique coupling patterns.
- Mass spectrometry (HRMS) for molecular ion ([M+H]⁺) verification (theoretical m/z: 154.21).
- X-ray crystallography to resolve stereochemical ambiguities and bond angles, which are critical for understanding strain in the fused cyclobutane-naphthalene system .
Q. What are the key physicochemical properties influencing experimental handling of this compound?
- Methodological Answer : Key properties include:
- Boiling point : 291.5°C at 760 mmHg (requires vacuum distillation for safe isolation).
- Density : 1.143 g/cm³ (affects solvent selection for extractions).
- Refractive index : 1.691 (used for purity assessment via refractometry).
Handling precautions: Store in inert atmospheres (argon/nitrogen) at ≤6°C to prevent oxidation or ring-opening reactions .
Advanced Research Questions
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do reactive intermediates contribute to toxicity?
- Methodological Answer : Like naphthalene derivatives, this compound is metabolized by cytochrome P450 (CYP) enzymes, forming reactive epoxides (e.g., 1,2-oxide) that bind to cellular macromolecules. In vitro assays (e.g., liver microsomes) combined with LC-MS can track metabolite formation. Toxicity mechanisms may involve oxidative stress (measured via glutathione depletion assays) or DNA adduct formation (detected via ³²P-postlabeling). Comparative studies in knockout animal models (e.g., CYP2F2-deficient mice) help isolate metabolic contributions .
Q. How can researchers resolve contradictions between in vitro and in vivo toxicological data for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., hepatic vs. extrahepatic pathways). A tiered approach is recommended:
Dose-response modeling to align in vitro IC₅₀ values with in vivo NOAELs.
Physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.
Risk of bias assessment (e.g., using tools from Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or outcome reporting .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Key steps include:
- Partitioning studies : Measure log Kow (octanol-water) to predict bioaccumulation. Theoretical log Kow ≈ 3.2 suggests moderate lipophilicity.
- Degradation assays : Use OECD 301B (ready biodegradability) or photolysis under simulated sunlight (λ > 290 nm) to assess half-life in water/soil.
- Biomonitoring : Quantify residues in sediment/soil via GC-MS with electron capture detection (LOD: ~0.1 ppb) .
Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?
- Methodological Answer : The strained cyclobutane ring introduces significant angle strain (≈90° bond angles), increasing reactivity in Diels-Alder or ring-opening reactions. Computational methods (DFT calculations at the B3LYP/6-311+G(d,p) level) predict frontier molecular orbitals (HOMO/LUMO) to guide catalyst selection (e.g., Lewis acids for electrophilic activation). Experimental validation via kinetic studies (e.g., Arrhenius plots) quantifies activation barriers .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data with high variability?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. Address variability via bootstrapping (10,000 iterations) to calculate 95% confidence intervals. For conflicting datasets, apply meta-analysis tools (e.g., RevMan) with random-effects models to account for heterogeneity .
Q. How can researchers validate computational predictions of this compound’s environmental behavior?
- Methodological Answer : Cross-validate molecular dynamics (MD) simulations (e.g., predicting soil sorption coefficients) with empirical data from batch equilibrium experiments. Use QSAR models (e.g., EPI Suite) to predict biodegradation pathways, followed by HPLC-UV analysis to confirm metabolite profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
